2-cyclopropyl-1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid

Physicochemical profiling logP Drug-likeness

2-Cyclopropyl-1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid (CAS 1082558-21-1) is a heterocyclic building block belonging to the 1,2-benzisothiazole-1,1-dioxide (saccharin) family. It features a cyclopropyl substituent at the N-2 position and a carboxylic acid handle at the C-6 position of the benzisothiazole scaffold.

Molecular Formula C11H9NO5S
Molecular Weight 267.26 g/mol
CAS No. 1082558-21-1
Cat. No. B1516957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-cyclopropyl-1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid
CAS1082558-21-1
Molecular FormulaC11H9NO5S
Molecular Weight267.26 g/mol
Structural Identifiers
SMILESC1CC1N2C(=O)C3=C(S2(=O)=O)C=C(C=C3)C(=O)O
InChIInChI=1S/C11H9NO5S/c13-10-8-4-1-6(11(14)15)5-9(8)18(16,17)12(10)7-2-3-7/h1,4-5,7H,2-3H2,(H,14,15)
InChIKeyHCWXRWFYAUPEBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid: Core Structural and Procurement Profile


2-Cyclopropyl-1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid (CAS 1082558-21-1) is a heterocyclic building block belonging to the 1,2-benzisothiazole-1,1-dioxide (saccharin) family. It features a cyclopropyl substituent at the N-2 position and a carboxylic acid handle at the C-6 position of the benzisothiazole scaffold . The compound is commercially available from multiple suppliers, with a reported purity of 95% and a melting point of 283–285 °C [1]. This scaffold class has been explored for aldose reductase inhibition and carbonic anhydrase isoform IX inhibition, making the compound a relevant intermediate for medicinal chemistry campaigns [2].

Why N-Substitution on the Benzisothiazole Dioxide Scafold Precludes Direct Generic Substitution for 2-Cyclopropyl-1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid


Within the 6-carboxy-1,2-benzisothiazole-1,1-dioxide series, the N-2 substituent profoundly modulates logP, steric bulk, and hydrogen-bonding capacity, parameters that directly influence downstream ADME and target-binding properties [1]. Swapping the N-cyclopropyl group for a smaller N-H, N-methyl, or N-methoxyethyl group generates analogs with divergent physicochemical profiles (e.g., a ΔlogP up to 0.4 units) . Consequently, generic substitution without verifying the exact N-substituent risks altering the lead-like properties of a series and invalidates SAR trends established for the cyclopropyl congener [2].

Head-to-Head Physicochemical and Reactivity Differentiation Evidence for 2-Cyclopropyl-1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid


Lipophilicity (logP) Shift Relative to N-Unsubstituted Parent

The N-cyclopropyl analog (CAS 1082558-21-1) exhibits a logP of 0.884, whereas the N-unsubstituted parent (saccharin-6-carboxylic acid, CAS 90779-46-7) displays a higher logP of 1.23 under identical calculation methods [1] . The 0.34 log unit reduction indicates improved aqueous solubility and reduced non-specific binding potential, which can be critical for fragment-based or lead-optimisation workflows.

Physicochemical profiling logP Drug-likeness

Molecular Weight and Heavy Atom Count Differentiation versus N-Methoxyethyl Analog

The target compound has a molecular weight of 267.26 Da, which is 24.3 Da lower than the N-(2-methoxyethyl) analog (CAS 1082395-50-3, MW 291.30 Da) [1] . This lower MW, combined with the absence of the additional hydrogen-bond acceptor, keeps the compound within the fragment rule-of-three (MW ≤300 Da) and makes it a more size-efficient starting point for fragment growth.

Fragment-based drug design Molecular weight Lead-likeness

Melting Point and Crystallinity as a Solid Form Handling Advantage

The target compound's melting point is 283–285 °C, substantially higher than that of many N-alkyl congeners (e.g., N-sec-butyl analog reported as an oil or low-melting solid) [1]. This high melting point indicates strong crystal lattice energy, which typically correlates with superior chemical stability and ease of handling under ambient conditions—an important practical consideration for compound management in screening collections.

Solid form Crystallinity Handling

Cyclopropyl Group-Specific Metabolic Stability and CYP Inhibition Profile

N-Cyclopropyl substitution on heterocyclic cores is documented to alter cytochrome P450 (CYP) metabolism pathways relative to N-methyl or N-ethyl analogs, often reducing N-dealkylation rates and shifting oxidation to the cyclopropyl ring [1] [2]. While direct head-to-head metabolic data for 1082558-21-1 are not publicly available, the class-level SAR for N-cyclopropyl benzisothiazole dioxides predicts improved metabolic stability and a distinct CYP inhibition fingerprint compared to N-methylated counterparts.

Metabolic stability CYP inhibition Drug metabolism

Primary Application Scenarios for 2-Cyclopropyl-1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid Supported by Differentiation Evidence


Fragment-Based Lead Generation for Aldose Reductase or Carbonic Anhydrase IX Targets

With a MW of 267 Da and calculated logP of 0.884, 1082558-21-1 falls within fragment-like property space (rule-of-three compliant). The 6-carboxylic acid handle allows direct conjugation to amine-bearing fragments via amide coupling, a key transformation used in the benzisothiazole dioxide aldose reductase inhibitor series [1]. Its cyclopropyl group provides a better metabolic starting point than N-methyl analogs, while the higher MW efficiency (lower MW per heavy atom) compared to the N-methoxyethyl analog leaves more room for property-guided optimization [2].

Physicochemical Property-Driven Screening Library Design

The compound's experimentally confirmed high melting point (283–285 °C) and moderate logP (0.884) make it an ideal representative solid for high-throughput solubility and permeability screening panels. Its logP differential of -0.34 relative to the N-unsubstituted parent [1] can be leveraged to populate a property landscape map for the benzisothiazole dioxide series, enabling in silico model calibration for solubility prediction.

Synthetic Intermediate for Prodrug or Bioconjugate Construction

The free carboxylic acid at C-6 is retained, allowing esterification or amidation without competing reactivity from the N-position. The cyclopropyl group confers steric protection to the adjacent sulfonamide, potentially directing regioselective reactions. This differentiates the compound from N-unsubstituted analogs where the N-H may require protection during coupling steps [1]. The high crystallinity further facilitates purification of intermediates by simple filtration.

Metabolic Stability SAR Studies in Drug Discovery

Class-level evidence for the N-cyclopropyl group's effect on CYP-mediated N-dealkylation supports the use of 1082558-21-1 as a prototype for investigating metabolic soft spots in the benzisothiazole dioxide series [1]. Head-to-head microsomal incubation of this compound alongside N-methyl and N-ethyl congeners can generate intrinsic clearance data to validate the hypothesis that the cyclopropyl analog offers superior metabolic stability [2].

Quote Request

Request a Quote for 2-cyclopropyl-1,1,3-trioxo-2,3-dihydro-1,2-benzothiazole-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.